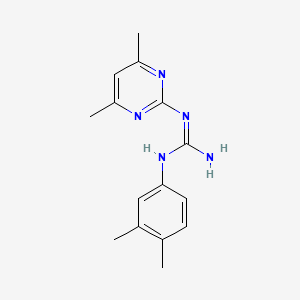
N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, also known as DMPPG, is a chemical compound that has been the subject of scientific research due to its potential applications in pharmacology. DMPPG is a guanidine derivative that has been found to exhibit various biochemical and physiological effects, making it an interesting compound for further study.
Mechanism of Action
N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine exerts its pharmacological effects by binding to the voltage-gated sodium channels and inhibiting their activity. This results in a decrease in the influx of sodium ions into the cells, leading to a reduction in the amplitude and frequency of action potentials. This mechanism of action makes N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine a potential candidate for the treatment of various neurological disorders, such as epilepsy and neuropathic pain.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been found to exhibit various biochemical and physiological effects, including the modulation of ion channels, the inhibition of neurotransmitter release, and the reduction of inflammation. Additionally, N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has several advantages as a pharmacological agent, including its ability to selectively target voltage-gated sodium channels and its potential use in the treatment of neurological disorders. However, there are also limitations to its use in lab experiments, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for the study of N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, including:
1. Further investigation of its mechanism of action and its potential use in the treatment of neurological disorders.
2. Development of more effective synthesis methods to obtain N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in larger quantities and in a more cost-effective manner.
3. Exploration of the potential use of N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in the treatment of other diseases, such as cancer and cardiovascular diseases.
4. Investigation of the potential side effects of N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine and the development of strategies to minimize these effects.
5. Development of novel derivatives of N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine with improved pharmacological properties and reduced toxicity.
Conclusion:
In conclusion, N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine is a promising compound that has been the subject of scientific research due to its potential applications in pharmacology. Its ability to modulate ion channels and its potential use in the treatment of neurological disorders make it an interesting compound for further study. However, further research is needed to fully understand its mechanism of action and to determine its optimal dosage and administration.
Synthesis Methods
N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylaniline with 4,6-dimethyl-2-chloropyrimidine, followed by the addition of guanidine hydrochloride. The resulting compound can be purified through column chromatography to obtain N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in its pure form.
Scientific Research Applications
N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been studied for its potential use as a pharmacological agent due to its ability to modulate ion channels, particularly the voltage-gated sodium channels. This compound has been found to inhibit the activity of these channels, which play a crucial role in the generation and propagation of action potentials in neurons.
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-9-5-6-13(7-10(9)2)19-14(16)20-15-17-11(3)8-12(4)18-15/h5-8H,1-4H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIFZSAFENSWLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

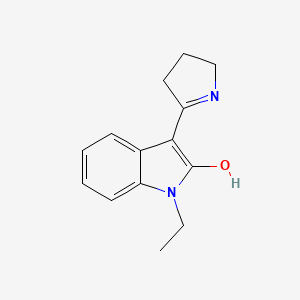
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5310734.png)
![2-[2-(3-fluorophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5310755.png)
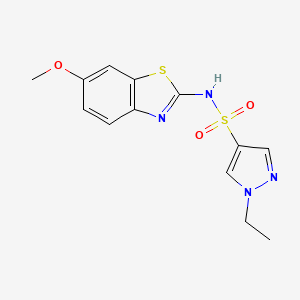
![N-{2-[(cyclopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5310763.png)
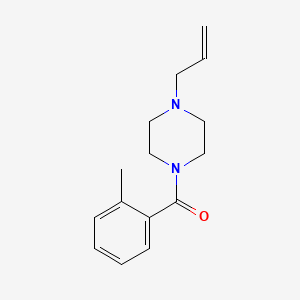
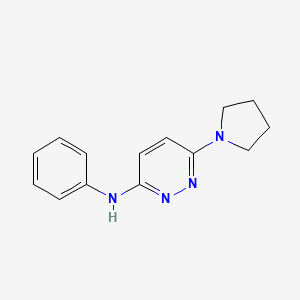
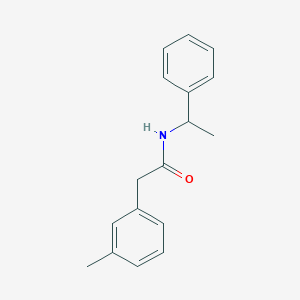
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5310790.png)

![3-({8-[5-(trifluoromethyl)-2-pyridinyl]-1,8-diazaspiro[4.5]dec-1-yl}methyl)phenol](/img/structure/B5310808.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5310810.png)
![(1R*,5S*,6r)-3-cyclopentyl-N-[2-(7-methyl-1H-benzimidazol-2-yl)ethyl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B5310824.png)
![methyl 4-ethyl-5-methyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5310825.png)